molecular formula C8H8N2OS B3056848 2-Amino-7-methyl-1,3-benzothiazol-4-ol CAS No. 7471-04-7

2-Amino-7-methyl-1,3-benzothiazol-4-ol

Cat. No.: B3056848
CAS No.: 7471-04-7
M. Wt: 180.23 g/mol
InChI Key: IOQRRTGEBXOWRT-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-1,3-benzothiazol-4-ol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused with a thiazole ring, with an amino group at the second position, a methyl group at the seventh position, and a hydroxyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-1,3-benzothiazol-4-ol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This reaction typically occurs in the presence of a catalyst and under reflux conditions . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

In industrial settings, the production of benzothiazole derivatives often involves the use of high-temperature and high-pressure conditions to optimize yield and efficiency. The condensation reaction of 2-aminobenzenethiol with aromatic aldehydes in refluxing toluene at 110°C is a commonly employed method .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-1,3-benzothiazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-7-methyl-1,3-benzothiazol-4-ol involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

2-amino-7-methyl-1,3-benzothiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-2-3-5(11)6-7(4)12-8(9)10-6/h2-3,11H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQRRTGEBXOWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323296
Record name 2-amino-7-methyl-1,3-benzothiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-04-7
Record name NSC403537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-7-methyl-1,3-benzothiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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